trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride
CAS No.:
Cat. No.: VC13816941
Molecular Formula: C6H11ClN4O
Molecular Weight: 190.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H11ClN4O |
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Molecular Weight | 190.63 g/mol |
IUPAC Name | (3S,4S)-4-(triazol-1-yl)pyrrolidin-3-ol;hydrochloride |
Standard InChI | InChI=1S/C6H10N4O.ClH/c11-6-4-7-3-5(6)10-2-1-8-9-10;/h1-2,5-7,11H,3-4H2;1H/t5-,6-;/m0./s1 |
Standard InChI Key | QPOPOZYGTWDBTI-GEMLJDPKSA-N |
Isomeric SMILES | C1[C@@H]([C@H](CN1)O)N2C=CN=N2.Cl |
SMILES | C1C(C(CN1)O)N2C=CN=N2.Cl |
Canonical SMILES | C1C(C(CN1)O)N2C=CN=N2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Configuration and Physicochemical Properties
The compound’s core structure consists of a pyrrolidine ring (a five-membered saturated heterocycle) with a 1,2,3-triazole group at the 4-position and a hydroxyl group at the 3-position, both in a trans orientation . The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological applications. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₆H₁₀N₄O·HCl |
Molecular Weight | 190.63 g/mol |
CAS Number | 156113-56-3 |
SMILES | C1C(C(CN1)O)N2C=CN=N2.Cl |
Hydrogen Bond Donors | 2 (OH and NH) |
Hydrogen Bond Acceptors | 5 (N and O atoms) |
The trans configuration ensures optimal spatial arrangement for binding to TEAD’s hydrophobic palmitoyl pocket, as confirmed by X-ray crystallography .
Synthesis and Derivatives
The synthesis of trans-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol hydrochloride involves a multi-step process:
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Epoxide Ring Opening: Starting from tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, an epoxide ring-opening reaction with sodium azide yields an azido intermediate .
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 3-ethynylpyridine introduces the triazole moiety .
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Functionalization: Alkylation or acylation reactions add substituents to the pyrrolidine core, followed by hydrochloric acid treatment to form the hydrochloride salt .
Derivatives of this compound, such as MYF-03–176 (compound 22), incorporate acrylamide warheads for covalent binding to TEAD’s cysteine residues . Modifications to the hydrophilic region of the molecule (e.g., triazole, pyrimidine) fine-tune isoform selectivity and potency .
Mechanism of Action: Targeting the TEAD-YAP/TAZ Axis
TEAD Palmitoylation and Cancer
TEAD proteins (TEAD1–4) require palmitoylation—a post-translational lipid modification—for stability and transcriptional activity . In cancers such as mesothelioma and liposarcoma, hyperactivation of TEAD-YAP/TAZ signaling drives unchecked proliferation and metastasis . trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride derivatives exploit this dependency by covalently binding to Cys359 (TEAD1) or equivalent residues in other isoforms, blocking palmitate incorporation and destabilizing TEAD-YAP/TAZ complexes .
Biochemical and Cellular Activity
In TR-FRET assays, the lead derivative MYF-03–176 exhibits pan-TEAD inhibition with IC₅₀ values below 50 nM . Key findings include:
Assay | TEAD1 IC₅₀ (nM) | TEAD2 IC₅₀ (nM) | TEAD3 IC₅₀ (nM) | TEAD4 IC₅₀ (nM) |
---|---|---|---|---|
TR-FRET Biochemical | 12 ± 3 | 18 ± 4 | 15 ± 2 | 22 ± 5 |
Reporter Gene (NCI-H226) | 106 ± 30 | 120 ± 45 | 98 ± 22 | 135 ± 40 |
Cellular assays demonstrate potent anti-proliferative effects in TEAD-dependent lines:
Therapeutic Applications and Preclinical Data
Anticancer Efficacy
MYF-03–176 suppresses TEAD-driven transcription of pro-survival genes (e.g., CTGF, CYR61) and induces apoptosis in preclinical models . In vivo studies show tumor regression in xenograft models of mesothelioma, with a 60% reduction in tumor volume at 10 mg/kg dosing .
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